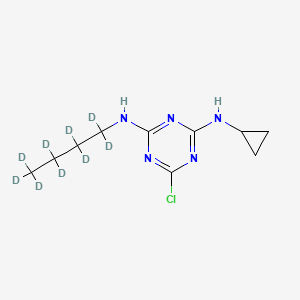
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide, also known as ATS, is a chemical compound with potential applications in scientific research. ATS is a heterocyclic compound with a molecular formula of C4H8N4O2S2. It is a water-soluble compound that has been synthesized through various methods, and its mechanism of action is still under investigation.
科学的研究の応用
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has been found to have potential applications in scientific research, particularly in the field of medicine. It has been studied for its potential use as an anti-inflammatory and anti-tumor agent. 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has also been found to have potential applications in the treatment of diabetes, as it has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
作用機序
The mechanism of action of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is still under investigation. However, it has been suggested that 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide may act by inhibiting the activity of certain enzymes, such as aldose reductase and carbonic anhydrase. 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of aldose reductase, an enzyme involved in the development of diabetic complications. 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has also been found to have anti-inflammatory and anti-tumor properties. Additionally, 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has several advantages for lab experiments. It is a water-soluble compound, which makes it easy to work with in aqueous solutions. 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide is also relatively stable and can be stored for long periods of time. However, there are also some limitations to working with 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide. It can be difficult to synthesize, and its mechanism of action is still not fully understood.
将来の方向性
There are several future directions for research on 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide. One area of interest is the development of new synthetic methods for 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide, which could improve its availability and reduce the cost of production. Another area of interest is the investigation of the mechanism of action of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide, which could provide insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide, as well as its potential advantages and limitations for lab experiments.
合成法
5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide has been synthesized through various methods, including the reaction of 2-amino-5-methylthiazole with sulfuric acid and sodium nitrite, followed by reaction with ammonium sulfamate. Another method involves the reaction of 2-amino-5-methylthiazole with chlorosulfonic acid, followed by reaction with ammonium hydroxide. 5-(methylamino)-1,3,4-Thiadiazolidine-2-sulfonamide can also be synthesized through the reaction of 2-amino-5-methylthiazole with sulfuric acid and ammonium sulfamate.
特性
IUPAC Name |
5-(methylamino)-1,3,4-thiadiazolidine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4O2S2/c1-5-2-6-7-3(10-2)11(4,8)9/h2-3,5-7H,1H3,(H2,4,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTBCYCSLBOHRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1NNC(S1)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

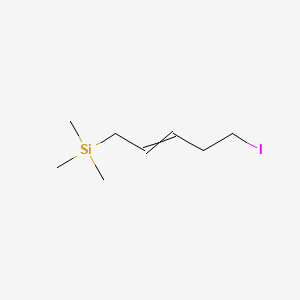
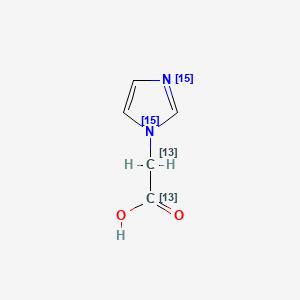
![acetic acid;(2R)-2-amino-3-[[(2R)-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-oxopropyl]disulfanyl]propanoic acid](/img/structure/B563071.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)
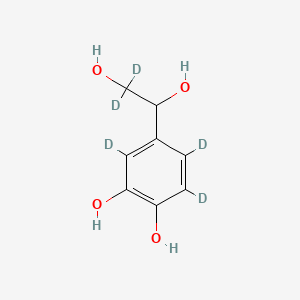


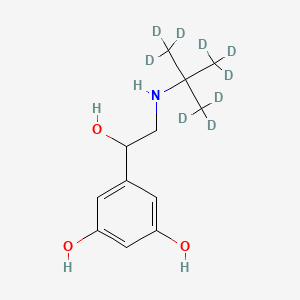


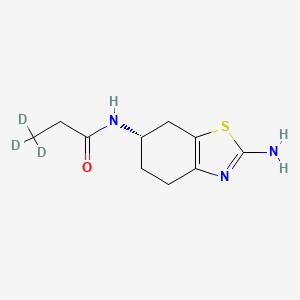
![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)
